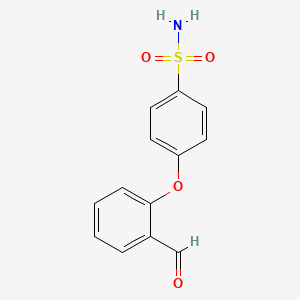

4-(2-Formylphenoxy)benzenesulfonamide

Übersicht

Beschreibung

4-(2-Formylphenoxy)benzenesulfonamide is an organic compound with the molecular formula C13H11NO4S. It is a white crystalline solid with low solubility in water but can be dissolved in organic solvents. This compound is acidic and can participate in various organic synthesis reactions .

Vorbereitungsmethoden

The synthesis of 4-(2-Formylphenoxy)benzenesulfonamide typically involves the oxidation and sulfonation of phenylacetylene . The preparation process includes the following steps:

Oxidation: Phenylacetylene undergoes oxidation to form the corresponding aldehyde.

Sulfonation: The aldehyde is then subjected to sulfonation to introduce the sulfonamide group.

Analyse Chemischer Reaktionen

4-(2-Formylphenoxy)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxyl group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted sulfonamides .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

4-(2-Formylphenoxy)benzenesulfonamide serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antitumor properties. Its structural features allow it to participate in diverse chemical reactions, making it a versatile building block in drug development.

Synthesis Methodology

The synthesis typically involves:

- Starting Materials : Phenolic compounds and sulfonamides.

- Reagents : Common reagents include chlorosulfonic acid for sulfonation and various aldehydes for formylation.

- Reaction Conditions : Controlled temperature and pH are critical to optimize yield and purity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been utilized in the development of new antibiotics targeting resistant bacterial strains.

Antitumor Activity

Studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting potential applications in oncology. The mechanism often involves the disruption of cellular processes critical for tumor growth.

Case Studies

-

Antibacterial Efficacy Study

- Objective : To evaluate the antibacterial activity against Staphylococcus aureus.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound demonstrated effective inhibition, comparable to standard antibiotics.

-

Antitumor Activity Assessment

- Objective : To test the cytotoxic effects on breast cancer cell lines.

- Method : MTT assay was used to measure cell viability post-treatment.

- Results : Significant reduction in cell viability was observed at varying concentrations, indicating potential as an anticancer agent.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Method Used | Result |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Disc diffusion | Inhibition zone >20 mm |

| Antitumor | MCF-7 (breast cancer cells) | MTT assay | Cell viability reduced by 60% |

Wirkmechanismus

The mechanism of action of 4-(2-Formylphenoxy)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to its antibacterial and antitumor properties .

Vergleich Mit ähnlichen Verbindungen

4-(2-Formylphenoxy)benzenesulfonamide can be compared with other similar compounds such as:

4-(2-Methyloxazol-4-yl)benzenesulfonamide: This compound is a potential inhibitor of human monoamine oxidase and is used in the development of antiparkinsonian agents.

Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine for treating livestock diseases.

Sulfadiazine: Another sulfonamide drug used in combination with pyrimethamine to treat toxoplasmosis.

The uniqueness of this compound lies in its specific structure, which allows it to be used as an intermediate in the synthesis of antibacterial and antitumor drugs, as well as its application in dye production .

Biologische Aktivität

4-(2-Formylphenoxy)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonamide group attached to a benzene ring with a formylphenoxy substituent. This structural configuration is significant as it influences the compound's interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in biological systems.

Target Enzymes

- Carbonic Anhydrases (CAs) : These enzymes catalyze the reversible hydration of carbon dioxide. Inhibition of CAs can lead to therapeutic effects in conditions such as glaucoma, epilepsy, and cancer .

Antimicrobial Activity

Studies have demonstrated that sulfonamide derivatives exhibit notable antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Compounds structurally related to it have been shown to inhibit carrageenan-induced edema in animal models, indicating potential use in treating inflammatory conditions .

Case Studies

- Antitumor Activity : A series of benzenesulfonamide derivatives were evaluated for their antitumor potential in mouse models, revealing that some compounds exhibited significant activity against lymphoid leukemia .

- Enzyme Inhibition : Inhibitory assays against human carbonic anhydrases demonstrated that certain derivatives achieved submicromolar IC50 values, suggesting strong binding affinity and potential therapeutic applications .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

4-(2-formylphenoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4S/c14-19(16,17)12-7-5-11(6-8-12)18-13-4-2-1-3-10(13)9-15/h1-9H,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPTCFGSAQWFPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654812 | |

| Record name | 4-(2-Formylphenoxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902837-00-7 | |

| Record name | 4-(2-Formylphenoxy)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.